molecular formula C21H23N3O B8552456 1-[(5-Methoxynaphthalen-2-yl)methyl]-4-(pyridin-2-yl)piperazine CAS No. 61187-18-6

1-[(5-Methoxynaphthalen-2-yl)methyl]-4-(pyridin-2-yl)piperazine

Cat. No. B8552456
CAS RN: 61187-18-6
M. Wt: 333.4 g/mol
InChI Key: MQJUZVGEKXUIJE-UHFFFAOYSA-N
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Patent
US03988457

Procedure details

A solution of 3.4 g. of 1-(5-methoxy-β-naphthylmethyl)-4-(2-pyridyl)piperazine in 100 ml. of 48% hydrogen bromide is refluxed for 3 hours. The mixture is cooled, concentrated and treated with sodium carbonate. The mixture is extracted with chloroform and the chloroform extractions are dried to yield 1-(5-hydroxy-β-naphtylmethyl)-4-(2-pyridyl)piperazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][C:7]([CH2:13][N:14]1[CH2:19][CH2:18][N:17]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][N:21]=3)[CH2:16][CH2:15]1)=[CH:8]2.Br>>[OH:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][C:7]([CH2:13][N:14]1[CH2:15][CH2:16][N:17]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][N:21]=3)[CH2:18][CH2:19]1)=[CH:8]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2C=CC(=CC2=CC=C1)CN1CCN(CC1)C1=NC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
treated with sodium carbonate
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
the chloroform extractions
CUSTOM
Type
CUSTOM
Details
are dried

Outcomes

Product
Name
Type
product
Smiles
OC1=C2C=CC(=CC2=CC=C1)CN1CCN(CC1)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.